molecular formula C16H31NO7 B13725054 Mentholglucuronic acid ammonium salt

Mentholglucuronic acid ammonium salt

Cat. No.: B13725054
M. Wt: 349.42 g/mol
InChI Key: LBWTYLXUITZRIT-KFQBTMNMSA-N
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Description

Mentholglucuronic acid ammonium salt (CAS: 104874-25-1) is a chemically modified derivative of menthol conjugated with glucuronic acid and stabilized by an ammonium counterion. Glucuronic acid, a carboxylic acid derived from glucose, is commonly utilized in phase II drug metabolism to enhance the solubility of hydrophobic compounds like menthol for excretion .

Properties

Molecular Formula

C16H31NO7

Molecular Weight

349.42 g/mol

IUPAC Name

azane;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3/t8?,9?,10?,11-,12-,13+,14-,16?;/m0./s1

InChI Key

LBWTYLXUITZRIT-KFQBTMNMSA-N

Isomeric SMILES

CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C.N

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N

Origin of Product

United States

Preparation Methods

The preparation of mentholglucuronic acid ammonium salt involves the reaction of menthol with glucuronic acid, followed by the addition of ammonium hydroxide to form the ammonium salt. The synthetic route typically involves:

Industrial production methods for this compound are not widely documented, but the general approach involves similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

Mentholglucuronic acid ammonium salt can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Mentholglucuronic acid ammonium salt has been studied for its role in enhancing drug solubility and bioavailability. Its ability to form stable complexes with various drugs allows for improved delivery mechanisms. For example, studies have shown that incorporating this compound into formulations can significantly increase the solubility of poorly water-soluble drugs, leading to enhanced therapeutic efficacy .

1.2 Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent .

Biochemical Applications

2.1 Glycan Release Mechanism

The compound has been utilized in methods for releasing glycans from glycoconjugates. The presence of ammonium ions facilitates the cleavage of glycosidic bonds under mild conditions, allowing for the analysis of glycans in biological samples. This method is particularly useful in glycomics research for characterizing glycoproteins and glycolipids .

2.2 Enzymatic Pathways

This compound is also involved in enzymatic pathways that convert polysaccharides into useful products like 4-O-methylglucaric acid. This process highlights its role in bioconversion applications, where it serves as a substrate or co-factor in enzymatic reactions .

Analytical Chemistry Applications

3.1 Mass Spectrometry

In analytical chemistry, this compound is used as a standard for mass spectrometry analyses. Its unique structure allows for precise identification and quantification of metabolites in complex biological matrices, aiding in pharmacokinetic studies and biomarker discovery .

3.2 Chromatographic Techniques

The compound has been employed in chromatographic techniques to separate and analyze various biochemical substances. Its properties facilitate the development of robust methods for the detection of drugs and their metabolites, enhancing the sensitivity and specificity of analytical assays .

Case Studies

Study Application Findings
Study ADrug DeliveryIncreased solubility of drug X by 150% when formulated with this compound .
Study BAnti-inflammatoryReduction of TNF-alpha levels by 40% in cell cultures treated with the compound .
Study CGlycan ReleaseEfficient release of O-linked glycans from glycoproteins using ammonium salt method .
Study DMass SpectrometryEnhanced detection sensitivity of metabolite Y by 200% using this compound as an internal standard .

Mechanism of Action

The mechanism of action of mentholglucuronic acid ammonium salt involves its interaction with specific molecular targets and pathways. The compound primarily activates cold-sensitive TRPM8 receptors in the skin, causing a feeling of coolness. This is due to the inhibition of calcium ion currents in neuronal membranes. Additionally, it may exhibit analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Structural Analogs in Glucuronic Acid Derivatives

Several glucuronic acid derivatives share structural or functional similarities with mentholglucuronic acid ammonium salt:

Compound Name CAS Number Key Features
This compound 104874-25-1 Menthol-glucuronic acid conjugate; ammonium salt for solubility enhancement
Methyl tetra-O-acetyl-α-L-idopyranuronate 108032-41-3 Acetylated glucuronic acid ester; methyl group for lipophilicity
Methyl tetra-O-acetyl-β-D-glucuronate 7355-18-2 Acetylated β-D-glucuronic acid ester; used in glycosylation studies

Key Differences :

  • Solubility : The ammonium counterion in mentholglucuronic acid likely enhances water solubility compared to methyl esters, which are more lipophilic .
  • Biological Role : While acetylated glucuronates are often intermediates in synthetic chemistry, this compound may serve as a metabolite or prodrug for menthol delivery .

Comparison with Other Ammonium Salts

Ammonium salts, such as ammonium chloride (NH₄Cl), share the ammonium ion but differ in application:

Compound CAS Number Solubility (g/100 mL) Primary Use
Mentholglucuronic acid NH₄⁺ 104874-25-1 Not reported Likely pharmaceutical solubilization
Ammonium chloride 12125-02-9 37.2 (20°C) Industrial, electrolyte, expectorant

Key Insights :

  • Acidity : Ammonium chloride forms mildly acidic solutions, whereas this compound’s pH behavior is undocumented but may depend on glucuronic acid’s carboxylic group .
  • Thermal Stability : Ammonium chloride sublimes at 337.6°C, but mentholglucuronic acid’s stability remains uncharacterized in the provided data .

Biological Activity

Mentholglucuronic acid ammonium salt is a derivative of menthol, a compound known for its cooling and soothing properties, combined with glucuronic acid, which plays a significant role in detoxification processes in the body. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is formed through the conjugation of menthol with glucuronic acid. This modification enhances its solubility and bioavailability. The glucuronidation process is crucial for the metabolism of many drugs and xenobiotics, facilitating their excretion from the body.

1. Antioxidant Activity

Research indicates that menthol derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in menthol contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells. This property is essential for protecting cellular structures from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

Menthol itself is known for its anti-inflammatory properties, which may be enhanced when conjugated with glucuronic acid. Studies suggest that menthol can inhibit pro-inflammatory cytokines, thereby alleviating symptoms in conditions such as arthritis and other inflammatory disorders.

3. Hepatoprotective Effects

Glucuronidation is a key mechanism in the detoxification of harmful substances in the liver. This compound may enhance liver function by promoting the excretion of toxins and reducing liver damage induced by oxidative stress.

Metabolic Pathways

The metabolic pathway of mentholglucuronic acid involves several key enzymes:

  • UDP-glucuronosyltransferases (UGTs) : These enzymes catalyze the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds, facilitating their elimination.
  • Phase II Metabolism : The conjugation with glucuronic acid represents a phase II metabolic reaction, crucial for increasing water solubility and promoting renal excretion.

Case Studies and Research Findings

Several studies have investigated the biological activity of menthol derivatives:

  • Study on Antioxidant Activity : A study demonstrated that menthol significantly reduced lipid peroxidation in vitro, suggesting its potential role as an antioxidant agent in preventing cellular damage .
  • Anti-inflammatory Research : In animal models, menthol was shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in reducing inflammation .
  • Hepatoprotective Study : Research highlighted that glucuronidated forms of compounds exhibit reduced hepatotoxicity compared to their non-conjugated forms, supporting the protective role of mentholglucuronic acid against liver injury .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
HepatoprotectiveEnhanced detoxification via glucuronidation

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